molecular formula C10H14O2 B169466 2,5-Dimethoxy-1,3-dimethylbenzene CAS No. 14538-50-2

2,5-Dimethoxy-1,3-dimethylbenzene

Cat. No.: B169466
CAS No.: 14538-50-2
M. Wt: 166.22 g/mol
InChI Key: CRIIPKLNFKGQHC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups (-OCH3) and two methyl groups (-CH3) are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxy-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the methylation of 2,5-dimethoxybenzene using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3). The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) are often employed to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-1,3-dimethylbenzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Employed in the manufacture of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating various substitution reactions. The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxybenzene (Veratrole)
  • 1,3-Dimethoxybenzene
  • 1,4-Dimethoxybenzene

Comparison

2,5-Dimethoxy-1,3-dimethylbenzene is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and chemical properties. Compared to its isomers, it exhibits different reactivity patterns in electrophilic aromatic substitution reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2,5-dimethoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-9(11-3)6-8(2)10(7)12-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIPKLNFKGQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349157
Record name 2,5-dimethoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-50-2
Record name 2,5-dimethoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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